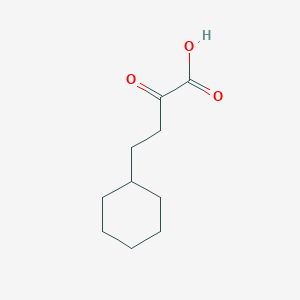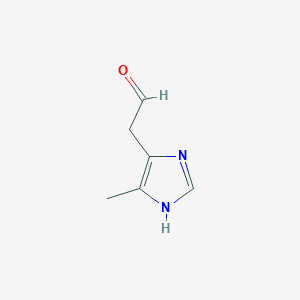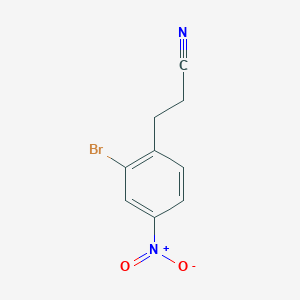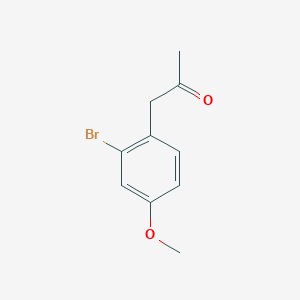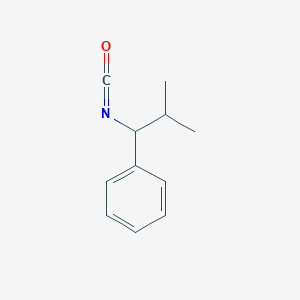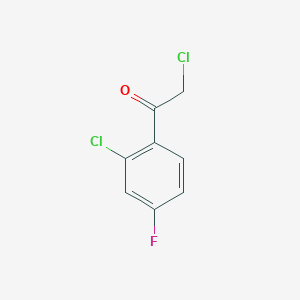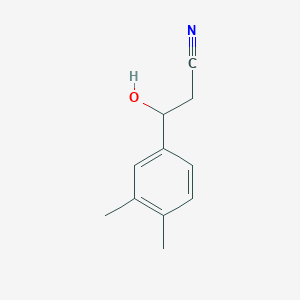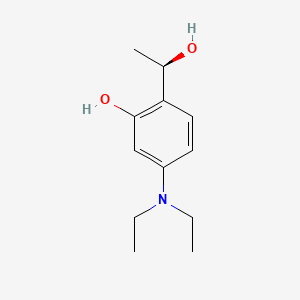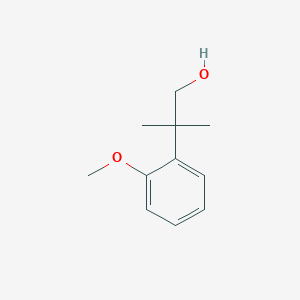
2-(2-Methoxyphenyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a methylpropan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol typically involves the reaction of 2-methoxybenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2-(2-Methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(2-methoxyphenyl)-2-methylpropan-1-one.
Reduction: Formation of 2-(2-methoxyphenyl)-2-methylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Methoxyphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity or receptor signaling pathways, leading to various biological responses.
類似化合物との比較
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
2-(2-Methoxyphenyl)benzoxazole: Exhibits similar photophysical properties but lacks large Stokes shifts necessary for fluorescence microscopy applications.
Tris(2-methoxyphenyl)amine: Used as a phosphine ligand in catalysis.
Uniqueness
2-(2-Methoxyphenyl)-2-methylpropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its combination of a methoxy group and a hydroxyl group on a phenyl ring with a methylpropan-1-ol moiety makes it versatile for various synthetic and research purposes.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7,12H,8H2,1-3H3 |
InChIキー |
KIHVRUDWJLGVRU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


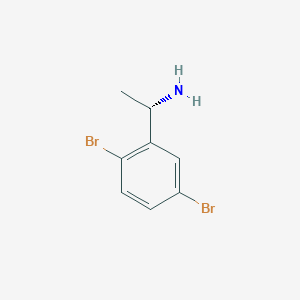
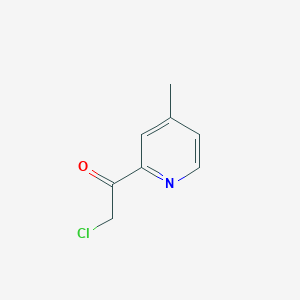
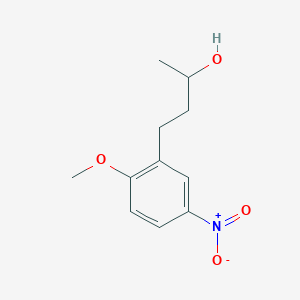
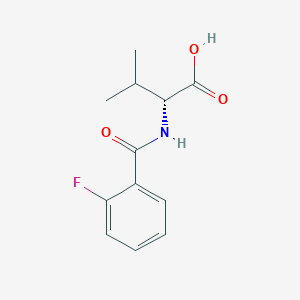
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
